![molecular formula C15H12ClN3O4 B3931195 N-[2-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B3931195.png)
N-[2-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide
Overview
Description
N-[2-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide, commonly known as NACB, is a chemical compound that has been extensively studied in various scientific fields. This compound has been shown to have potential applications in scientific research, particularly in the study of biological systems.
Mechanism of Action
The mechanism of action of NACB involves the inhibition of various enzymes and pathways in the body. NACB has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting the activity of histone deacetylases, NACB can induce apoptosis in cancer cells. NACB has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
NACB has been shown to have various biochemical and physiological effects in the body. One of the major effects of NACB is the inhibition of cancer cell growth. NACB has also been shown to have potential anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of NACB is its potential applications in the study of biological systems. NACB has been shown to have potential anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs. However, one of the limitations of NACB is its potential toxicity. Further studies are needed to determine the safety and efficacy of NACB in humans.
Future Directions
There are several future directions for the study of NACB. One of the major directions is the development of new drugs based on the structure of NACB. NACB has been shown to have potential anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs. Further studies are needed to determine the safety and efficacy of NACB in humans. Another future direction is the study of the mechanism of action of NACB. Further studies are needed to determine the exact mechanism of action of NACB in the body.
Scientific Research Applications
NACB has been used in various scientific research studies due to its potential applications in the study of biological systems. One of the major applications of NACB is in the study of cancer cells. NACB has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. NACB has also been shown to have potential anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(2-acetamidophenyl)-4-chloro-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c1-9(20)17-12-4-2-3-5-13(12)18-15(21)10-6-7-11(16)14(8-10)19(22)23/h2-8H,1H3,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTWVTQCYYMVGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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